

Application Note: X-ray Diffraction (XRD) Analysis of Calcium Adipate Crystallinity

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Compound of Interest

Compound Name: Calcium adipate

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Introduction

Calcium adipate, the calcium salt of adipic acid, is utilized in various applications, including as a food additive and in pharmaceutical formulations.[1] The crystallinity of **calcium adipate** is a critical quality attribute that can influence its physical and chemical properties, such as solubility, stability, and bioavailability. X-ray diffraction (XRD) is a powerful and non-destructive analytical technique used to characterize the crystalline nature of solid materials.[2] This application note provides a detailed protocol for the analysis of **calcium adipate** crystallinity using powder X-ray diffraction (PXRD), including sample preparation, data acquisition, and analysis.

Calcium adipate typically appears as a white crystalline powder.[1] The monohydrate form of **calcium adipate** has been reported to crystallize in the triclinic crystal system with the P-1 space group.[1] PXRD is an essential tool for identifying the crystal structure, phase purity, and lattice parameters of **calcium adipate**. [1]

Principles of X-ray Diffraction (XRD)

X-ray diffraction is based on the constructive interference of monochromatic X-rays and a crystalline sample. When a beam of X-rays strikes a crystal, the atoms in the crystal lattice scatter the X-rays. If the scattered X-rays are in phase, they interfere constructively, producing a diffracted beam of high intensity at specific angles. The relationship between the angle of

incidence (θ), the wavelength of the X-rays (λ), and the distance between atomic planes in the crystal (d-spacing) is described by Bragg's Law:

$$n\lambda = 2d \sin(\theta)[3]$$

Where 'n' is an integer. By measuring the angles (2θ) at which constructive interference occurs, the d-spacings of the crystal lattice can be determined. The resulting XRD pattern, a plot of diffraction intensity versus 2θ , is a unique fingerprint of the crystalline material.

Experimental Protocols

This section details the methodology for analyzing the crystallinity of **calcium adipate** powder using a benchtop powder X-ray diffractometer.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data.

- **Grinding:** If the **calcium adipate** sample consists of large agglomerates, gently grind it to a fine, uniform powder using an agate mortar and pestle. This ensures random orientation of the crystallites. The optimal particle size for PXRD is typically in the range of 1-10 μm .
- **Sample Holder:** A standard powder sample holder is typically used. A zero-background sample holder, often made of a single crystal of silicon cut along a specific plane, is recommended for minimizing background noise, especially when analyzing small amounts of sample.[4]
- **Packing:** Carefully pack the **calcium adipate** powder into the sample holder cavity. Ensure the powder is level with the surface of the holder.[4] A glass slide can be used to gently press the powder and create a flat, smooth surface.[4] Avoid excessive pressure, as this can induce preferred orientation of the crystallites, leading to altered peak intensities.
- **Amount of Sample:** For a standard sample holder, approximately 200 mg of powder is sufficient. For a low-background holder, a few milligrams may be adequate.[4]

Instrument Setup and Data Acquisition

The following are typical instrument parameters for a powder X-ray diffractometer. These may need to be optimized for the specific instrument being used.

Parameter	Typical Value
X-ray Source	Cu K α ($\lambda = 1.5406 \text{ \AA}$)
Voltage	40 kV
Current	40 mA
Scan Range (2θ)	5° to 50°
Step Size	0.02°
Scan Speed	$1\text{-}2^\circ/\text{minute}$
Divergence Slit	1°
Anti-scatter Slit	1°
Detector	Scintillation or solid-state detector

Data Analysis

The raw XRD data is a plot of intensity versus 2θ . The following analyses can be performed on this data.

Peak Identification and d-spacing Calculation

The positions of the diffraction peaks (in terms of 2θ) are characteristic of the crystal structure. The d-spacing for each peak can be calculated using Bragg's Law.

Crystallite Size Estimation

The broadening of diffraction peaks is inversely proportional to the size of the crystallites. The average crystallite size can be estimated using the Scherrer equation:

$$D = (K * \lambda) / (\beta * \cos(\theta))$$

Where:

- D is the mean crystallite size.
- K is the Scherrer constant (typically ~0.9).
- λ is the X-ray wavelength.
- β is the full width at half maximum (FWHM) of the diffraction peak in radians.
- θ is the Bragg angle in radians.

Percentage of Crystallinity (%C)

The percentage of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area under the diffractogram (crystalline peaks + amorphous halo).[3]

$$\% \text{ Crystallinity} = (\text{Area of Crystalline Peaks} / \text{Total Area}) * 100[3]$$

This can be performed using data analysis software by fitting peaks to the crystalline regions and integrating the area under these peaks and the total area of the pattern.[1][5][6]

Data Presentation

The quantitative data obtained from the XRD analysis of **calcium adipate** should be summarized in a clear and structured table. The following is an example of how to present this data. Note: The values presented in this table are for illustrative purposes and will vary based on the specific sample and experimental conditions.

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
Average Crystallite Size (nm)	45
Percent Crystallinity (%)	85
Prominent Diffraction Peaks (2 θ)	10.2°, 15.5°, 20.8°, 25.1°
Corresponding d-spacings (Å)	8.67, 5.71, 4.27, 3.54

Visualizations

Experimental Workflow

Caption: Experimental workflow for XRD analysis of **calcium adipate**.

Logical Relationship of XRD Analysis

Caption: Logical relationship in XRD from input to interpretation.

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